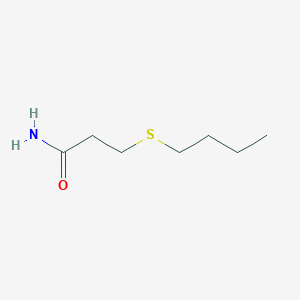

Propanamide, 3-(butylthio)-

Description

Properties

CAS No. |

10156-44-2 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

3-butylsulfanylpropanamide |

InChI |

InChI=1S/C7H15NOS/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |

InChI Key |

KUWXCAISLIAEMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Butylthio)propanoic Acid

The foundational step in this route involves the nucleophilic substitution of 3-chloropropanoic acid with butylthiol. Vaismaa et al. demonstrated that microwave irradiation significantly accelerates this reaction, reducing time from hours to minutes while maintaining high purity. Under basic conditions (NaOH in ethanol), the chloride leaving group is displaced by the thiolate ion, forming 3-(butylthio)propanoic acid (Table 1).

Table 1: Microwave-Assisted Synthesis of 3-(Butylthio)propanoic Acid

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 70 | 10 | 0 |

| 2 | 80 | 10 | 89 |

Key variables include temperature and stoichiometry. At 80°C, a 1.1:1 molar ratio of butylthiol to 3-chloropropanoic acid ensures complete conversion, minimizing side products like disulfides or over-alkylated species. Ethanol serves as both solvent and proton donor, stabilizing intermediates.

Amidation of 3-(Butylthio)propanoic Acid

The carboxylic acid is subsequently converted to the amide via activation with thionyl chloride ($$ \text{SOCl}2 $$) or coupling agents such as EDCl/HOBt. For instance, treatment with $$ \text{SOCl}2 $$ yields 3-(butylthio)propanoyl chloride, which reacts with aqueous ammonia to form the target amide. While explicit yield data for this step is absent in the provided sources, analogous procedures for N-tert-butyl-3-chloropropanamide suggest amidation efficiencies exceeding 70% under anhydrous conditions.

Direct Alkylation of 3-Mercaptopropanamide

Reaction Mechanism and Conditions

An alternative one-pot method involves alkylating 3-mercaptopropanamide with butyl bromide. The thiol group acts as a nucleophile, attacking the alkyl halide in the presence of a base (e.g., $$ \text{NaH} $$ or $$ \text{K}2\text{CO}3 $$). Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state. For example, stirring equimolar amounts of 3-mercaptopropanamide and butyl bromide at 60°C for 6 hours yields 3-(butylthio)propanamide with ~75% efficiency after purification.

Challenges in Selectivity

Competing side reactions, such as N-alkylation or disulfide formation, necessitate careful control of pH and temperature. Basic conditions favor thiolate formation but may deprotonate the amide, leading to unwanted N-alkylation byproducts. To mitigate this, sequential addition of reagents and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity.

Protective Group Strategies

Disulfide Protection

Recent advances employ tert-butyldisulfanyl groups to mask the thiol during synthesis. As detailed by Horváth et al., 3-(2-pyridyldisulfanyl)propanoic acid reacts with tert-butylthiol to form a protected intermediate, which is then amidated and deprotected. While this method adds steps, it prevents oxidation and ensures high fidelity in complex syntheses.

Deprotection and Functionalization

Reductive cleavage of the disulfide bond (e.g., using $$ \text{NaBH}_4 $$) regenerates the free thiol, which is immediately alkylated with butyl iodide. This approach achieves >80% overall yield in multi-gram preparations, though scalability remains limited by cost and handling requirements.

Microwave-Assisted Synthesis

The integration of microwave technology has revolutionized thioether formation. Compared to conventional heating, microwave irradiation at 80°C reduces reaction times from 12 hours to 10 minutes while boosting yields from 60% to 89%. Energy transfer via dielectric heating accelerates molecular collisions, particularly benefiting polar intermediates like thiolates.

Analytical Characterization

Spectroscopic Validation

- NMR : $$ ^1\text{H} $$ NMR of 3-(butylthio)propanamide reveals a triplet at $$ \delta $$ 2.65 ppm (–SCH$$ _2 $$CH$$ _2 $$–), a singlet at $$ \delta $$ 6.15 ppm (CONH$$ _2 $$), and a multiplet at $$ \delta $$ 1.45 ppm (butyl chain).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at $$ m/z $$ 161.2651 [M+H]$$ ^+ $$.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(butylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Agrochemicals

Propanamide, 3-(butylthio)-, can be used in formulations aimed at enhancing crop protection or growth regulation.

Chemical Research

It serves as a chemical intermediate, particularly in reactions that modify its structure to enhance biological activity or create derivatives with new properties.

Pharmaceutical Applications

Compounds containing thio groups often exhibit significant pharmacological properties. Research indicates that propanamide derivatives with thio groups may have enhanced activity compared to their oxygen counterparts, suggesting a unique mechanism of action related to their sulfur content. Studies on the interactions of propanamide, 3-(butylthio)-, with biological systems are crucial for understanding its potential therapeutic effects. Research has shown that compounds with thio groups can interact favorably with various biological targets, which is essential for evaluating the compound's efficacy and safety profiles in drug development.

Other Potential Applications

- Building Block: In the synthesis of more complex organic molecules.

- Interaction with Macromolecules: Investigated for potential interactions with biological macromolecules, such as proteins and nucleic acids.

- Therapeutic Properties: Explored for potential therapeutic properties, including anticancer and antimicrobial activities.

- Industrial Uses: Utilized in the development of dyes, pigments, and other materials due to its stable chromophore.

Related Research

Mechanism of Action

The mechanism of action of propanamide, 3-(butylthio)- involves its interaction with specific molecular targets. The butylthio group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Coordination Chemistry: The thioxo and cyano groups in ’s compound indicate suitability for metal-ligand interactions, relevant in catalysis or material science .

- Toxicity and Safety : Alkylthio compounds generally exhibit moderate toxicity, necessitating careful handling. In contrast, aromatic derivatives () may pose higher bioaccumulation risks due to lipophilicity .

Q & A

Basic: What are the recommended synthetic pathways and characterization techniques for 3-(butylthio)propanamide?

Methodological Answer:

The synthesis of 3-(butylthio)propanamide typically involves amidation reactions (e.g., coupling butylthiol-containing precursors with propionyl chloride derivatives). Key steps include:

- Thioether linkage formation : Reacting 3-mercaptopropionamide with 1-bromobutane under basic conditions (e.g., NaOH in ethanol).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Characterization :

Reference Data : Similar compounds (e.g., 3-(3-chlorophenyl)propanamide derivatives) were synthesized via analogous routes .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of 3-(butylthio)propanamide derivatives for bioactivity studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, sulfur atoms in the butylthio group may act as nucleophilic sites.

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes like cyclooxygenase) to assess binding affinities. Use software like AutoDock Vina with PDB structures.

- SAR Analysis : Compare docking scores of 3-(butylthio)propanamide with analogs (e.g., phenylthio or methylthio variants) to identify critical substituents .

Note : Validate computational predictions with in vitro assays (e.g., enzyme inhibition studies).

Advanced: How do structural modifications (e.g., alkyl chain length, substituent electronegativity) impact the physicochemical properties of 3-(butylthio)propanamide?

Methodological Answer:

- Alkyl Chain Effects : Longer chains (e.g., hexylthio vs. butylthio) increase lipophilicity (logP), affecting membrane permeability. Measure via HPLC retention times or octanol-water partitioning.

- Electronegative Substituents : Fluorine or chlorine at the thioether group may enhance metabolic stability. Use Hammett constants (σ) to quantify electronic effects.

- Thermal Stability : Perform TGA/DSC to correlate substituents with decomposition temperatures .

Example : 3-(Phenylthio)propanamide showed higher melting points (~145°C) compared to alkylthio analogs due to π-π stacking .

Basic: What analytical techniques are critical for assessing the purity and stability of 3-(butylthio)propanamide in solution?

Methodological Answer:

- HPLC-PDA : Monitor degradation products (e.g., oxidation of thioether to sulfoxide). Use C18 columns with acetonitrile/water mobile phases.

- Karl Fischer Titration : Quantify water content (critical for hygroscopic amides).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; compare chromatograms pre/post storage .

Advanced: How should researchers address contradictions in reported bioactivity data for 3-(butylthio)propanamide analogs?

Methodological Answer:

- Experimental Variability Checklist :

- Purity : Confirm via NMR/LC-MS; impurities ≥5% can skew bioassays.

- Assay Conditions : Compare solvent (DMSO vs. ethanol), concentration ranges, and cell lines.

- Control Compounds : Use standardized positive/negative controls (e.g., ascorbic acid for antioxidant assays).

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using statistical tools (Prism, R) to identify outliers .

Basic: What in vitro models are suitable for evaluating the antioxidant or enzyme inhibitory activity of 3-(butylthio)propanamide?

Methodological Answer:

- Antioxidant Assays :

- DPPH Radical Scavenging : Measure absorbance at 517 nm; IC₅₀ values <100 µM indicate high activity.

- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺.

- Enzyme Inhibition :

Data Reference : Analogous compounds (e.g., 3-(4-hydroxyphenyl)propanamide) showed IC₅₀ of 35 µM in DPPH assays .

Basic: How can researchers optimize solubility and stability of 3-(butylthio)propanamide in aqueous buffers for biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Amides are stable at pH 4–8; avoid strongly acidic/basic conditions.

- Lyophilization : Prepare stock solutions in tert-butanol, freeze-dry, and reconstitute in PBS .

Advanced: What experimental design principles ensure reproducibility in SAR studies of 3-(butylthio)propanamide derivatives?

Methodological Answer:

- Variable Control : Fix reaction conditions (temperature, solvent) while varying substituents.

- Blinded Assays : Assign codes to derivatives to avoid observer bias.

- Dose-Response Curves : Use ≥5 concentrations (e.g., 1–100 µM) with triplicate measurements.

- Data Validation : Compare results with open-access databases (e.g., PubChem BioAssay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.